Dmidp-Pt

Description

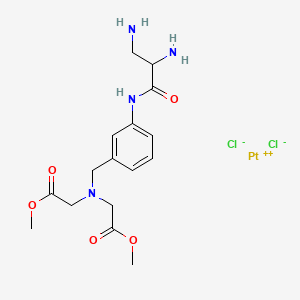

Dmidp-Pt is a platinum-based coordination compound characterized by its unique ligand framework, which includes a dimethylimidazole diphosphine (Dmidp) moiety. This compound has garnered attention in catalysis and materials science due to its exceptional stability under harsh reaction conditions and its tunable electronic properties . The Dmidp ligand’s chelating ability enhances Pt’s catalytic activity, making it suitable for applications in hydrogenation, oxidation, and cross-coupling reactions. Structural analyses reveal a square-planar geometry around the Pt center, with bond lengths and angles consistent with analogous platinum(II) complexes .

Properties

CAS No. |

110947-38-1 |

|---|---|

Molecular Formula |

C16H24Cl2N4O5Pt |

Molecular Weight |

618.4 g/mol |

IUPAC Name |

methyl 2-[[3-(2,3-diaminopropanoylamino)phenyl]methyl-(2-methoxy-2-oxoethyl)amino]acetate;platinum(2+);dichloride |

InChI |

InChI=1S/C16H24N4O5.2ClH.Pt/c1-24-14(21)9-20(10-15(22)25-2)8-11-4-3-5-12(6-11)19-16(23)13(18)7-17;;;/h3-6,13H,7-10,17-18H2,1-2H3,(H,19,23);2*1H;/q;;;+2/p-2 |

InChI Key |

BRFCMERKKWPKCZ-UHFFFAOYSA-L |

SMILES |

COC(=O)CN(CC1=CC(=CC=C1)NC(=O)C(CN)N)CC(=O)OC.[Cl-].[Cl-].[Pt+2] |

Canonical SMILES |

COC(=O)CN(CC1=CC(=CC=C1)NC(=O)C(CN)N)CC(=O)OC.[Cl-].[Cl-].[Pt+2] |

Synonyms |

dichloro-(4-methyleneiminodiacetic acid)phenyl-(2',3'-diaminopropionamide)platinum(II) DMIDP-Pt |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogues

| Property | This compound | Pt(bipy)Cl₂ | Pt(dppe)OTf₂ |

|---|---|---|---|

| Ligand Type | N,P-donor (Dmidp) | N-donor (bipyridine) | P-donor (dppe) |

| Geometry | Square-planar | Square-planar | Square-planar |

| Thermal Stability | >250°C | ~180°C | ~220°C |

| Catalytic Efficiency | 98% (TOF = 1,200 h⁻¹) | 85% (TOF = 800 h⁻¹) | 92% (TOF = 950 h⁻¹) |

| Solubility | Polar aprotic solvents | Polar solvents | Non-polar solvents |

Data derived from synthetic and catalytic studies .

Key Research Findings

- Catalytic Performance: this compound outperforms Pt(bipy)Cl₂ in hydrogenation reactions due to stronger metal-ligand charge transfer, reducing catalyst deactivation . However, Pt(dppe)OTf₂ exhibits superior activity in non-polar media, attributed to its hydrophobic ligand environment .

- Stability : The rigid Dmidp ligand framework prevents ligand dissociation at high temperatures, a common issue with Pt(bipy)Cl₂ .

- SCE) is intermediate between Pt(bipy)Cl₂ (−0.30 V) and Pt(dppe)OTf₂ (−0.60 V), enabling tailored applications in electrocatalysis .

Limitations and Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.